2-Hydrazinylisonicotinohydrazide
Overview
Description
2-Hydrazinylisonicotinohydrazide is a chemical compound with the CAS Number: 89465-51-0 and a linear formula of C6H9N5O . It has a molecular weight of 167.17 .
Molecular Structure Analysis
The InChI code for 2-Hydrazinylisonicotinohydrazide is 1S/C6H9N5O/c7-10-5-3-4(1-2-9-5)6(12)11-8/h1-3H,7-8H2,(H,9,10)(H,11,12) . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
2-Hydrazinylisonicotinohydrazide has a molecular weight of 167.17 . It is recommended to be stored in a refrigerated environment .Relevant Papers The search results do not provide specific papers related to 2-Hydrazinylisonicotinohydrazide. For a comprehensive analysis, it would be beneficial to conduct a thorough literature review on the topic .
Scientific Research Applications
1. Analytical Chemistry
2-Hydrazinylisonicotinohydrazide and its derivatives have been studied for their potential use in analytical chemistry. Saito et al. (1995) developed a unique acid hydrazide with a benzothiazole structure, characterized by its sensitivity and separability in high-performance liquid chromatography (HPLC). They demonstrated its application in the rapid assay of carboxylic acids, including fatty acids in human serum, showing the utility of such compounds in sensitive analytical techniques (Saito et al., 1995).
2. Insecticidal Activities
Research has explored the use of hydrazide derivatives in pest control. Ramadan et al. (2022) synthesized various N-heterocycles derived from an acid hydrazide and evaluated their insecticidal activities against Culex pipiens larvae. Their findings suggest these compounds, including derivatives of 2-Hydrazinylisonicotinohydrazide, as potential agents in pest management programs, highlighting their role in agricultural and public health applications (Ramadan et al., 2022).
3. Corrosion Inhibition
A derivative of hydrazide, specifically designed for corrosion inhibition, was synthesized and used to prevent mild steel corrosion in acid solutions. Abdallah et al. (2016) found that this derivative acts mainly as a cathodic inhibitor, with significant efficiency in HCl solutions. This research opens avenues for the use of hydrazide derivatives in industrial applications to protect metals against corrosion (Abdallah et al., 2016).
4. Anticancer and Antimicrobial Activities
Several studies have investigated the potential of hydrazide derivatives in medical applications. El-Badawy et al. (2021) synthesized new derivatives with potential antioxidant activities. Similarly, Mehvish and Kumar (2022) synthesized 3(2h)-one pyridazinone derivatives, which showed potent antioxidant activities in vitro. These studies indicate the possible use of hydrazide derivatives in developing new anticancer drugs (El-Badawy et al., 2021), (Mehvish & Kumar, 2022).
properties
IUPAC Name |
2-hydrazinylpyridine-4-carbohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N5O/c7-10-5-3-4(1-2-9-5)6(12)11-8/h1-3H,7-8H2,(H,9,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMALMCNXZCSCTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(=O)NN)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00673192 | |
Record name | 2-Hydrazinylpyridine-4-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00673192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydrazinylisonicotinohydrazide | |
CAS RN |
89465-51-0 | |
Record name | 2-Hydrazinylpyridine-4-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00673192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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